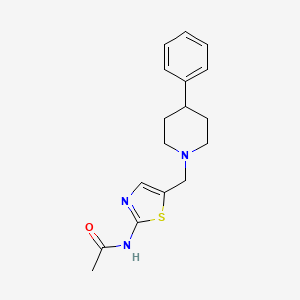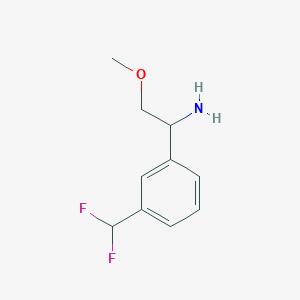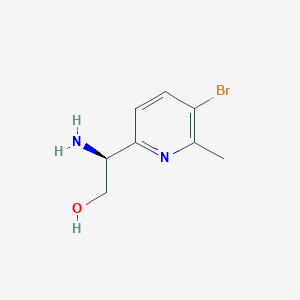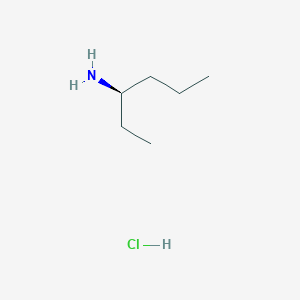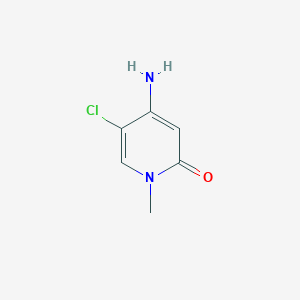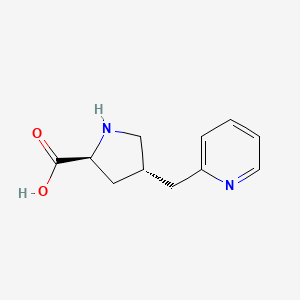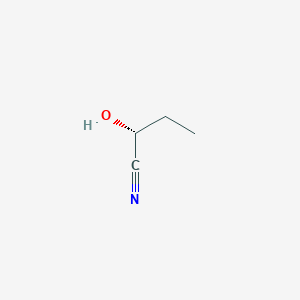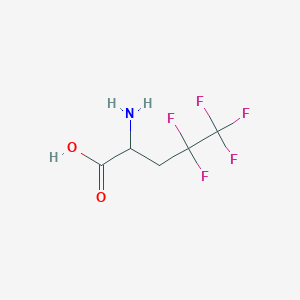
2,2,2-Trifluoro-1-(2-methoxypyridin-3-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a methoxypyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine typically involves the reaction of 2-methoxypyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable amine to introduce the trifluoromethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine
- 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanamine
- 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine
Uniqueness
2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is unique due to the specific positioning of the methoxypyridinyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Propiedades
Fórmula molecular |
C8H9F3N2O |
|---|---|
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(3-2-4-13-7)6(12)8(9,10)11/h2-4,6H,12H2,1H3 |
Clave InChI |
VIAPWCSRYFAYGR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



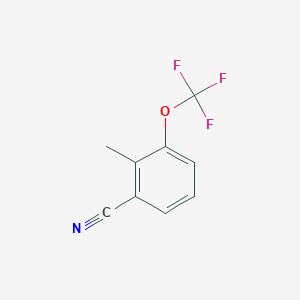
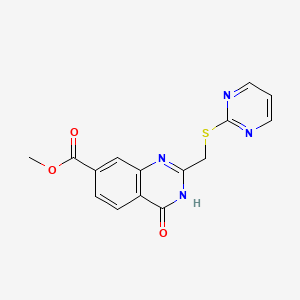
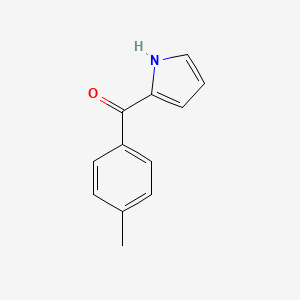

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12964637.png)
